molecular formula C9H16N2O2S B13254352 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol

Cat. No.: B13254352
M. Wt: 216.30 g/mol
InChI Key: QWBXBSRUYXCQJR-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 2-amino-2-methyl-1,3-propanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propane-1,3-diol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with an amino alcohol moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H16N2O2S

Molecular Weight

216.30 g/mol

IUPAC Name

2-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C9H16N2O2S/c1-7-8(14-6-10-7)3-11-9(2,4-12)5-13/h6,11-13H,3-5H2,1-2H3

InChI Key

QWBXBSRUYXCQJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC(C)(CO)CO

Origin of Product

United States

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